molecular formula C24H19F2N3O2S B11442511 2-[(2-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-[(2-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11442511
M. Wt: 451.5 g/mol
InChI Key: GQLRWAWLNKMJHJ-UHFFFAOYSA-N
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Description

5-(4-FLUOROPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound that belongs to the class of pyrimidoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-FLUOROPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. Common starting materials might include fluorobenzene derivatives and quinoline precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize efficiency and minimize costs. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound might be explored for its potential as a therapeutic agent, targeting specific biological pathways or receptors.

Industry

In the industrial sector, it could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-FLUOROPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrimidoquinolines or fluorobenzene derivatives. These compounds often share similar structural features and chemical properties.

Uniqueness

The uniqueness of 5-(4-FLUOROPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE lies in its specific substitution pattern and the presence of both fluorophenyl and sulfanyl groups, which might confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C24H19F2N3O2S

Molecular Weight

451.5 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C24H19F2N3O2S/c25-15-10-8-13(9-11-15)19-20-17(6-3-7-18(20)30)27-22-21(19)23(31)29-24(28-22)32-12-14-4-1-2-5-16(14)26/h1-2,4-5,8-11,19H,3,6-7,12H2,(H2,27,28,29,31)

InChI Key

GQLRWAWLNKMJHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC=C(C=C5)F)C(=O)C1

Origin of Product

United States

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